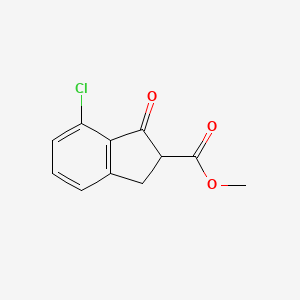

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is an organic compound with the molecular formula C₁₁H₉ClO₃. It is a derivative of indene , a petrochemical and a bicyclic compound .

Synthesis Analysis

The synthesis of this compound is complex. A common synthesis route includes the following steps :Molecular Structure Analysis

The molecular weight of “Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” is 224.64. The exact structure can be obtained from the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

Indane, a related compound, is usually produced by hydrogenation of indene . The reaction yields indanedione ethyl ester, which can react with sodium ions yielding a salt. This can be reversed by adding an aqueous solution of hydrochloric acid .Physical And Chemical Properties Analysis

“Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate” appears as a white to light yellow crystal or solid . It is slightly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dichloromethane . The melting point is approximately 82-84°C .Applications De Recherche Scientifique

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It plays a crucial role in the synthesis of various complex organic compounds.

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . This compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Synthesis of Quinolone Derivatives

Quinolone is a privileged scaffold in medicinal chemistry, and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . This compound can be used in the synthesis of 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .

Biological and Clinical Applications

Derivatives of indole, which can be synthesized using this compound, are of wide interest because of their diverse biological and clinical applications . They play a main role in cell biology and show various biologically vital properties .

Synthesis of Heterocycles

This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .

Pharmaceutical Research

Given its role in the synthesis of biologically active compounds, this compound is of significant interest in pharmaceutical research. It can be used to develop new drugs with potential applications in treating various diseases .

Propriétés

IUPAC Name |

methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPWBKHHXIDMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.